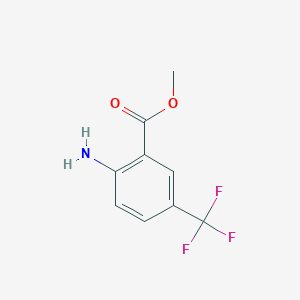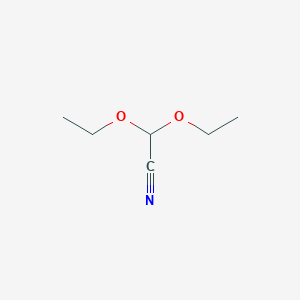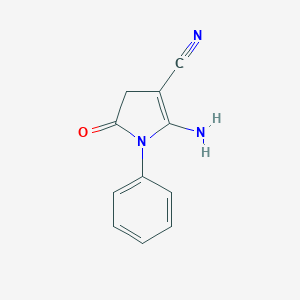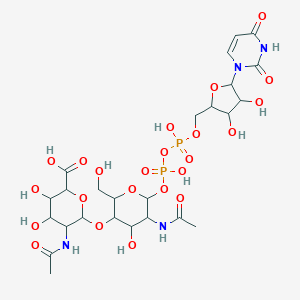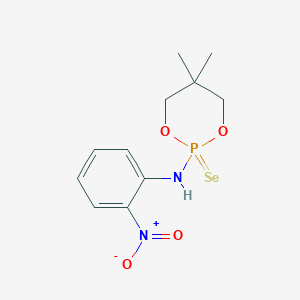
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, also known as SeDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are widely used in agriculture, industry, and medicine. SeDPA is a unique compound due to its selenium atom, which gives it unique properties and potential applications.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is related to its ability to inhibit the activity of acetylcholinesterase, which is an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide binds to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter that is essential for the normal functioning of the nervous system. This results in the accumulation of acetylcholine, which leads to the overstimulation of the nervous system and ultimately, the death of the insect.
生化学的および生理学的効果
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In insects, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide causes the overstimulation of the nervous system, leading to paralysis and death. In mammals, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can also inhibit the activity of acetylcholinesterase, leading to similar effects. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has a lower toxicity in mammals compared to insects, due to the differences in the structure and function of their nervous systems.
実験室実験の利点と制限
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target insects, making it a potential alternative to conventional pesticides that have a broader spectrum of activity. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential applications in the field of medicine, due to its ability to induce apoptosis in cancer cells. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has some limitations, including its relatively low solubility in water, which can make it difficult to study its properties and effects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential toxicity concerns, which need to be addressed before it can be used in various applications.
将来の方向性
There are several future directions for the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. One of the main directions is the development of new synthesis methods that can improve the yield and purity of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. Another direction is the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide's potential applications in the field of medicine, particularly in the development of new anticancer agents. Further studies are also needed to investigate the toxicity and environmental impact of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, particularly in the context of its use as a pesticide. Overall, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is a promising compound that has potential applications in various fields, and further research is needed to fully understand its properties and effects.
合成法
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can be synthesized using various methods, including the reaction between 2-nitroaniline and 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide in the presence of selenium powder. The reaction produces 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide as a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been the subject of various scientific research studies due to its potential applications in the fields of medicine, agriculture, and industry. One of the main applications of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is its use as a pesticide, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has also been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
125150-14-3 |
|---|---|
製品名 |
5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide |
分子式 |
C11H15N2O4PSe |
分子量 |
349.2 g/mol |
IUPAC名 |
5,5-dimethyl-N-(2-nitrophenyl)-2-selanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H15N2O4PSe/c1-11(2)7-16-18(19,17-8-11)12-9-5-3-4-6-10(9)13(14)15/h3-6H,7-8H2,1-2H3,(H,12,19) |
InChIキー |
LEPGVPRJVCCLRJ-UHFFFAOYSA-N |
SMILES |
CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C |
正規SMILES |
CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C |
その他のCAS番号 |
125150-14-3 |
同義語 |
5,5-dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide 5,5-DNADS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



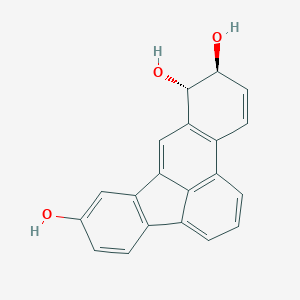
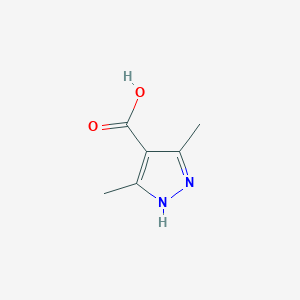
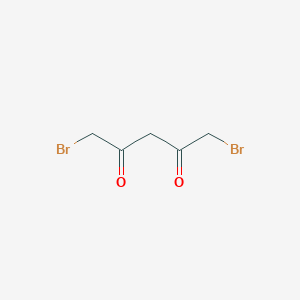
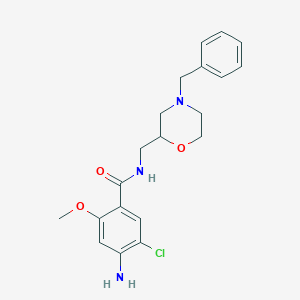
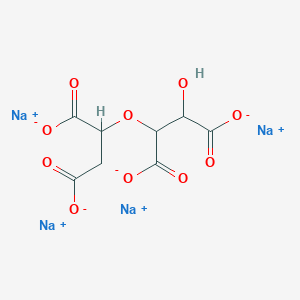
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
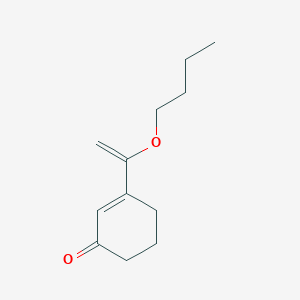
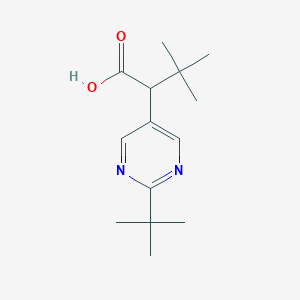
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
